molecular formula C20H17Cl2N5 B2610170 3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline CAS No. 338977-92-7

3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B2610170
CAS No.: 338977-92-7
M. Wt: 398.29
InChI Key: BYJUNURRVCGRGE-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline is a fused heterocyclic compound that combines the structural features of triazole and quinazoline moieties. This compound is known for its potential therapeutic applications and has been studied for its various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline are largely determined by its interactions with various biomolecules. It has been found to interact with DNA, acting as an intercalator . This interaction can cause substantial changes in DNA structure, such as elongation and stiffness, as well as changes in the helix twist angle .

Cellular Effects

This compound has shown significant effects on various types of cells and cellular processes. For instance, it has been found to exhibit cytotoxic effects against cancer cell lines . It can induce apoptosis in cells and arrest the growth at the S and G2/M phases .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It has been found to inhibit the expression of c-Met and VEGFR-2, which are important in cell growth and survival .

Metabolic Pathways

Given its interactions with enzymes such as topoisomerase II , it is likely that it is involved in complex metabolic pathways.

Transport and Distribution

Given its ability to intercalate DNA , it is likely that it can be transported into the nucleus of cells.

Subcellular Localization

The subcellular localization of this compound is likely to be in the nucleus due to its ability to intercalate DNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline typically involves the fusion of triazole and quinazoline rings. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4-dichlorophenylhydrazine with piperidine and subsequent cyclization with a suitable quinazoline precursor can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis are often employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and interactions.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline stands out due to its unique combination of triazole and quinazoline moieties, which endows it with a broad spectrum of biological activities. Its ability to inhibit topoisomerase II and other molecular targets makes it a promising candidate for further drug development .

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-5-piperidin-1-yl-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N5/c21-13-8-9-14(16(22)12-13)18-24-25-19-15-6-2-3-7-17(15)23-20(27(18)19)26-10-4-1-5-11-26/h2-3,6-9,12H,1,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJUNURRVCGRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C4=NN=C(N42)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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